molecular formula C14H10ClN3O2 B239876 N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

Cat. No. B239876
M. Wt: 287.7 g/mol
InChI Key: FZBQCLNFNSXVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide, also known as CLP257, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of allosteric modulators, which can modulate the activity of ion channels and receptors.

Mechanism of Action

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide acts as an allosteric modulator of ion channels and receptors. It can bind to specific sites on these proteins and modulate their activity without directly activating or inhibiting them. The exact mechanism of action of this compound varies depending on the target protein, but it generally involves the modulation of ion flux or receptor activation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target protein. For example, in GABA-A receptors, this compound can enhance the activity of the receptor and increase the inhibitory tone in the brain. In TRPA1 channels, this compound can modulate the sensitivity of the channel to various stimuli, including cold, heat, and chemicals. In NMDA receptors, this compound can modulate the activity of the receptor and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has several advantages for lab experiments, including its high purity and stability, its specific binding to target proteins, and its ability to modulate the activity of ion channels and receptors. However, this compound also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide, including:
1. Further studies on the mechanism of action of this compound on specific ion channels and receptors.
2. Development of more potent and selective allosteric modulators based on the structure of this compound.
3. Investigation of the potential therapeutic applications of this compound in other diseases, such as anxiety disorders and depression.
4. Evaluation of the safety and efficacy of this compound in preclinical and clinical studies.
5. Development of new methods for the synthesis and purification of this compound and related compounds.
Conclusion:
This compound is a promising allosteric modulator that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the modulation of ion channels and receptors, and it has several advantages and limitations for lab experiments. Further research on this compound is needed to fully understand its potential therapeutic applications and to develop more potent and selective allosteric modulators.

Synthesis Methods

The synthesis of N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves the reaction of 2-aminopyridine with 4-chloro-3-nitrobenzoyl chloride, followed by reduction of the nitro group and acetylation of the amine group. The final product is obtained in high yield and purity.

Scientific Research Applications

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and schizophrenia. In epilepsy, this compound has been shown to enhance the activity of GABA-A receptors, which can reduce the excitability of neurons and prevent seizures. In neuropathic pain, this compound has been shown to modulate the activity of TRPA1 channels, which are involved in pain sensation. In schizophrenia, this compound has been shown to modulate the activity of NMDA receptors, which can improve cognitive function.

properties

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.7 g/mol

IUPAC Name

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C14H10ClN3O2/c1-8(19)17-9-4-5-11(15)10(7-9)14-18-13-12(20-14)3-2-6-16-13/h2-7H,1H3,(H,17,19)

InChI Key

FZBQCLNFNSXVRS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=C(O2)C=CC=N3

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=C(O2)C=CC=N3

solubility

41.5 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.